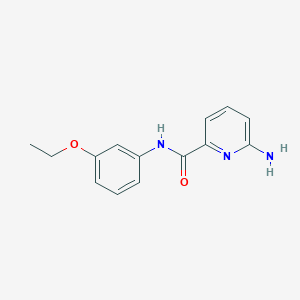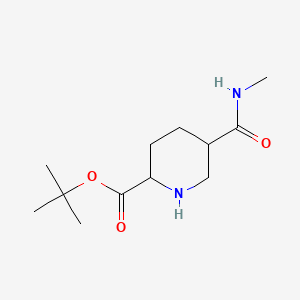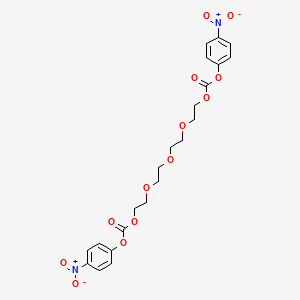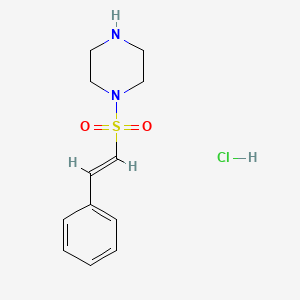
Fmoc-d-his(trt)-opfp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-d-his(trt)-opfp, also known as N-α-Fmoc-N-im-trityl-D-histidine pentafluorophenyl ester, is a derivative of histidine used in peptide synthesis. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability and reactivity. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino terminus, while the trityl (trt) group protects the imidazole side chain of histidine. The pentafluorophenyl ester (opfp) is a reactive ester that facilitates the coupling of amino acids during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-his(trt)-opfp typically involves multiple steps:
Protection of the Histidine Side Chain: The imidazole side chain of histidine is protected using the trityl group. This is achieved by reacting histidine with trityl chloride in the presence of a base such as triethylamine.
Fmoc Protection: The amino terminus of the protected histidine is then reacted with Fmoc chloride in the presence of a base like sodium carbonate to introduce the Fmoc group.
Formation of the Pentafluorophenyl Ester: The final step involves converting the carboxyl group of the Fmoc-d-his(trt)-OH to the pentafluorophenyl ester by reacting it with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-d-his(trt)-opfp primarily undergoes substitution reactions during peptide synthesis. The pentafluorophenyl ester group is highly reactive and facilitates the formation of peptide bonds by reacting with the amino group of another amino acid.
Common Reagents and Conditions
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Bases: Triethylamine, N-methylmorpholine (NMM)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products Formed
The primary product formed from the reaction of this compound with an amino acid is a dipeptide with the Fmoc and trityl protecting groups still intact. These protecting groups are later removed under specific conditions to yield the final peptide.
Applications De Recherche Scientifique
Chemistry
Fmoc-d-his(trt)-opfp is extensively used in the synthesis of peptides and proteins. It allows for the incorporation of D-histidine residues into peptides, which can be crucial for studying protein structure and function.
Biology
In biological research, peptides synthesized using this compound are used to investigate enzyme-substrate interactions, receptor binding studies, and the development of peptide-based drugs.
Medicine
Peptides containing D-histidine residues are explored for their therapeutic potential, including antimicrobial peptides and peptide-based vaccines.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents.
Mécanisme D'action
The mechanism of action of Fmoc-d-his(trt)-opfp in peptide synthesis involves the activation of the carboxyl group by the pentafluorophenyl ester, making it highly reactive towards nucleophilic attack by the amino group of another amino acid. This results in the formation of a peptide bond. The Fmoc and trityl groups protect the amino and side chain functionalities during the synthesis and are removed under acidic or basic conditions to yield the final peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-His(trt)-OH: Similar to Fmoc-d-his(trt)-opfp but lacks the pentafluorophenyl ester group.
Fmoc-D-Trp(Boc)-OH: Another Fmoc-protected amino acid derivative used in peptide synthesis.
Fmoc-D-Cys(trt)-OH: Used for incorporating D-cysteine residues into peptides.
Uniqueness
This compound is unique due to the presence of the pentafluorophenyl ester group, which enhances its reactivity in peptide bond formation. This makes it particularly useful in automated peptide synthesis where high efficiency and yield are required.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32F5N3O4/c47-38-39(48)41(50)43(42(51)40(38)49)58-44(55)37(53-45(56)57-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-54(27-52-31)46(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,53,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYCFWPYIFVBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32F5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Methyl-1-[(4-methylphenyl)sulfonylamino]-1-phenylpropan-2-yl] 2,4,6-tri(propan-2-yl)benzenesulfinate](/img/structure/B15128834.png)

![4-Hydroxy-3,6,9-trimethylidene-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one](/img/structure/B15128848.png)

![(2-{1-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]-3,6,9,12-tetraoxapentadecan-15-amido}ethoxy)[(2R)-2,3-bis(octadecanoyloxy)propoxy]phosphinic acid](/img/structure/B15128878.png)
![[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B15128893.png)


![6-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B15128900.png)
![4-[3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol](/img/structure/B15128913.png)

![9-Hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B15128917.png)
